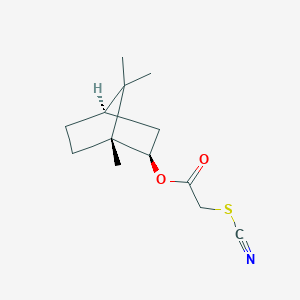

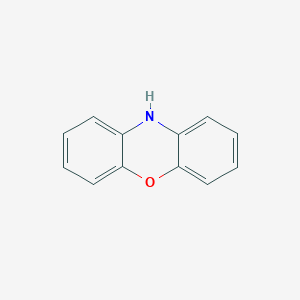

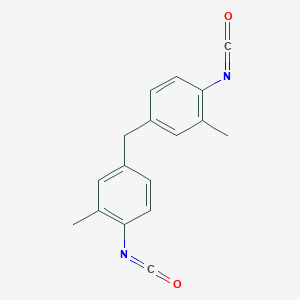

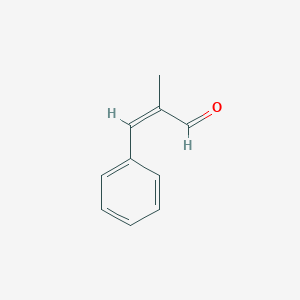

![molecular formula C17H18N2O2 B087372 [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol CAS No. 431909-12-5](/img/structure/B87372.png)

[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

"[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol" synthesis involves the use of 2-hydroxy aromatic aldehydes with aromatic 1,2-diamine in the presence of manganese(III) acetate at room temperature (Yuanping Jie, 2005). Another method includes the oxidation of bis-(1H-benzimidazol-2-yl)-methane using Fe(II)/O2 in ethanol–water or hydrogen peroxide in acetic acid (Fabio S. Miranda et al., 2009).

Molecular Structure Analysis

The molecular structure of related benzimidazole derivatives shows significant conformational dynamics, with low energy barriers between conformations. These structures often include complex hydrogen bonding and molecular interactions (Miguel Flores-Ramos et al., 2013).

Chemical Reactions and Properties

Benzimidazole derivatives like “[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol” undergo various chemical reactions, forming complexes with metals like zinc(II), which alters their chemical properties. The nature of these complexes can vary based on the solvent and other reaction conditions (A. Tavman, 2006).

Physical Properties Analysis

The physical properties of benzimidazole derivatives are influenced by their molecular structure and solvent interactions. For instance, fluorescent spectra measurements in methanol reveal insights into the fluorescent characteristics of these compounds (O. Jie et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of benzimidazole derivatives, are significantly influenced by their molecular structure, solvent interactions, and presence of substituents. Studies have shown that these compounds can exhibit high quantum yield and large Stokes shifts in methanol, with the properties of substituents significantly affecting their fluorescence properties (Sun Zhi-ying, 2012).

Applications De Recherche Scientifique

Synthesis and Characterization

Studies have reported on the synthesis of benzimidazole derivatives, highlighting their diverse applications in chemistry and material science. For instance, the synthesis of benzimidazole derivatives using 2-hydroxy aromatic aldehydes with aromatic 1,2-diamine in the presence of manganese(III) acetate showcases a method to investigate fluorescent properties of these compounds in methanol, indicating potential applications in fluorescent materials and sensors (Yuanping Jie, 2005). Furthermore, the synthesis and structure analysis of novel benzimidazole derivatives, like benzimidazo[1,2-c][1,2,3]thiadiazoles, through reactions with various nucleophiles, contribute to the development of new compounds with potential applications in medicinal chemistry and material science (S. Tumkevičius et al., 2003).

Biological Activities

Research into benzimidazole derivatives has also explored their biological activities. For instance, derivatives such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor, demonstrating the therapeutic potential of benzimidazole compounds in treating neurological disorders (I. Borza et al., 2007).

Material Science Applications

In material science, benzimidazole derivatives have been synthesized and characterized for their electrochemical, electrical, optical, thermal, and rectification properties. Oligobenzimidazoles, synthesized from benzimidazole monomers, have been explored for their potential in optical materials, conductive polymers, and electronic devices, underscoring the versatility of these compounds in advanced material applications (Siddeswaran Anand & A. Muthusamy, 2018).

Catalytic Applications

Benzimidazole compounds have found applications in catalysis, such as the synthesis of metal complexes with benzimidazole derivatives that exhibit catalytic behaviors towards ethylene oligomerization, demonstrating the utility of these compounds in industrial chemistry and catalysis research (Min Zhang et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

[1-(3-phenoxypropyl)benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-13-17-18-15-9-4-5-10-16(15)19(17)11-6-12-21-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGAVKMCOIIVSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389933 |

Source

|

| Record name | [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol | |

CAS RN |

431909-12-5 |

Source

|

| Record name | [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

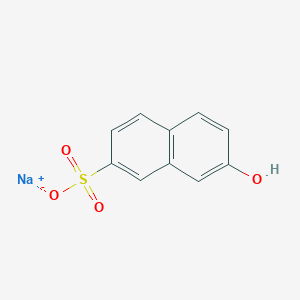

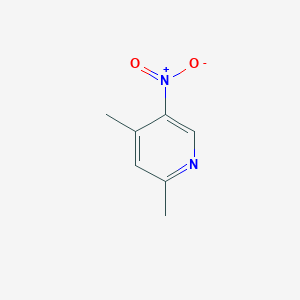

![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide](/img/structure/B87295.png)